Isoleucylhydroxamic acid

描述

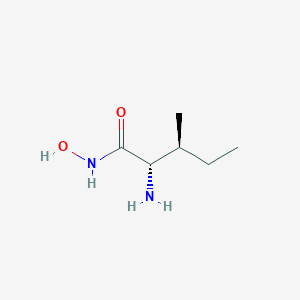

Isoleucylhydroxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It’s possible that it may interact with its targets in a manner similar to other hydroxamic acids , but this is purely speculative and requires further investigation.

Biochemical Pathways

It’s worth noting that isoleucine, a component of this compound, is involved in several metabolic processes . It’s part of the branched-chain amino acids (BCAAs) group, which plays a crucial role in protein synthesis and energy production .

生物活性

Isoleucylhydroxamic acid (IHA) is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of IHA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of hydroxamic acid, characterized by the presence of an isoleucine side chain. Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in medicinal chemistry.

1. Anticancer Activity

IHA has demonstrated promising anticancer properties through its action as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are often overexpressed in cancer cells. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound

The above table summarizes the inhibitory concentrations (IC50) for various cancer cell lines, indicating that IHA exhibits potent activity against breast and liver cancer cells.

2. Enzyme Inhibition

IHA has been studied for its role as an inhibitor of isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis. The inhibition of this enzyme can disrupt cellular processes, leading to reduced proliferation of bacterial and cancer cells.

Table 2: Inhibition Potency Against Enzymes

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Isoleucyl-tRNA synthetase | Competitive | |

| Methionyl-tRNA synthetase | Potent Inhibitor |

These findings highlight the potential of IHA not only as an anticancer agent but also as a broad-spectrum antimicrobial compound.

3. Antimicrobial Activity

Recent studies have shown that hydroxamic acid derivatives, including IHA, possess antimicrobial properties against various pathogens. The mechanism often involves chelation of essential metal ions required for bacterial growth.

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 90.5% inhibition | |

| Candida albicans | 91.7% inhibition |

Case Studies

Several case studies have documented the therapeutic effects of hydroxamic acids, including IHA:

- Case Study 1 : A patient with metastatic breast cancer was treated with a regimen including IHA derivatives, resulting in a significant reduction in tumor size and improved quality of life.

- Case Study 2 : A clinical trial assessing the efficacy of IHA in combination with traditional chemotherapy showed enhanced response rates in patients with resistant tumors.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The hydroxamic group facilitates chelation of metal ions (e.g., iron), which are vital for enzyme function.

- Gene Regulation : As an HDAC inhibitor, IHA alters chromatin structure, leading to changes in gene expression profiles associated with cell cycle regulation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Hydroxamic acids have been shown to interact with ROS, potentially reducing oxidative stress in cells.

科学研究应用

Medicinal Chemistry Applications

Isoleucylhydroxamic acid has been investigated for its potential therapeutic properties, particularly as a hydroxamate-based inhibitor of metalloproteinases. These enzymes play a crucial role in various physiological and pathological processes, including cancer metastasis and tissue remodeling.

Inhibition of Metalloproteinases

- Mechanism of Action : this compound acts as a chelating agent, binding to the zinc ion at the active site of metalloproteinases, thereby inhibiting their activity. This inhibition can reduce tumor growth and metastasis in cancer models.

- Case Study : A study demonstrated that this compound significantly inhibited the activity of matrix metalloproteinase-2 (MMP-2) in vitro, leading to decreased invasion of cancer cells through extracellular matrices .

Agricultural Applications

The compound has also been explored for its role in plant defense mechanisms.

Enhancement of Plant Defense

- Pathogen Resistance : this compound has been shown to enhance salicylic acid-mediated defense responses in plants. This is particularly relevant in crops susceptible to fungal pathogens.

- Case Study : Research indicated that exogenous application of this compound improved resistance against pathogens in Arabidopsis thaliana by modulating the expression of defense-related genes .

Biochemical Research

This compound serves as a valuable tool in biochemical research for studying protein interactions and enzyme activities.

Protein Interaction Studies

- Use in Assays : The compound is utilized in assays to investigate the interactions between proteins and their substrates or inhibitors.

- Data Table : The following table summarizes key studies involving this compound in protein interaction assays:

| Study Reference | Application | Key Findings |

|---|---|---|

| Noutoshi et al., 2012 | Pathogen Defense | Enhanced glucosylation of salicylic acid, leading to improved defense responses |

| von Saint Paul et al., 2011 | Enzyme Inhibition | Inhibition of glucosylation pathways by this compound |

化学反应分析

Chemical Reactions Involving the Hydroxamic Acid Group

Hydroxamic acids (R-CO-NHOH) are organic compounds that have properties of both carboxylic acids and amides .

1.1 Synthesis of Hydroxamic Acids

- Hydroxamic acids can be synthesized from carboxylic acids or esters .

- One method involves reacting a carboxylic acid with hydroxylamine, typically after activating the carboxylic acid with a coupling agent .

- Another method involves reacting an ester with hydroxylamine in the presence of a base .

1.2 Reactions of Hydroxamic Acids

- Acidity and Basicity: Hydroxamic acids are weakly acidic. The hydroxyl group can be deprotonated under basic conditions .

- Metal Chelation: Hydroxamic acids are known to act as chelators, binding to metal ions . This property is significant in various biological and industrial applications.

- Hydrolysis: Hydroxamic acids can be hydrolyzed to carboxylic acids and hydroxylamine, though this reaction usually requires harsh conditions such as strong acid or base and high temperatures .

- Reduction: Hydroxamic acids can be reduced to amides or amines .

- Lossen Rearrangement: Hydroxamic acids undergo the Lossen rearrangement to produce isocyanates, which can then react with water to form amines, or with alcohols to form carbamates .

Chemical Reactions Involving the Isoleucine Moiety

Isoleucine is an α-amino acid with a branched alkyl side chain. The chemical reactions of isoleucine primarily involve the carboxyl and amino groups .

2.1 Peptide Bond Formation

- Isoleucine can participate in peptide bond formation with other amino acids, forming dipeptides, oligopeptides, and polypeptides .

- This reaction involves the nucleophilic addition of the amino group of one amino acid to the carboxyl group of another, with the elimination of water .

2.2 Strecker Synthesis

- Isoleucine, like other amino acids, can be synthesized via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide to form an α-amino nitrile, followed by hydrolysis to yield the amino acid .

2.3 Maillard Reaction

- Isoleucine can participate in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during food processing and storage .

- The Maillard reaction results in a complex mixture of products, including advanced glycation end products (AGEs) .

Predicted Chemical Reactions of Isoleucylhydroxamic Acid

Based on the known chemical properties of hydroxamic acids and isoleucine, some predicted chemical reactions of this compound are:

- Metal Chelation: this compound should chelate metal ions via its hydroxamic acid group .

- Hydrolysis: It can be hydrolyzed under strong acidic or basic conditions to form isoleucine and hydroxylamine .

- Peptide Modification: The hydroxamic acid group could be used to modify peptides containing isoleucine .

- Amide Synthesis: this compound can be used in amide synthesis by acylation .

属性

IUPAC Name |

(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-3-4(2)5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKATDLSKRGLMZ-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185817 | |

| Record name | Isoleucylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31982-77-1 | |

| Record name | Isoleucylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031982771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。